N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a hydroxyethylidene group and an acetamide moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Beckmann rearrangement is a well-known reaction that can be used to synthesize amides from oximes . This reaction typically involves the conversion of an oxime to an amide by treating it with an acid catalyst and heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole ring can undergo substitution reactions, where one or more atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound finds applications in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-[5-(1-Hydroxyethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62041-02-5 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
N-(5-acetyl-4-hydroxy-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O3S/c1-3(10)5-6(12)9-7(13-5)8-4(2)11/h12H,1-2H3,(H,8,9,11) |
InChI Key |
BESKGAGIFVGMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C)O |
Origin of Product |
United States |
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